molecular formula C29H23ClN2O3S B1191774 HMPL-523

HMPL-523

Cat. No.: B1191774
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HMPL-523 is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential immunomodulating and antineoplastic activities. Upon oral administration of Syk inhibitor this compound, this agent binds to and inhibits the activity of Syk. This inhibits B-cell receptor (BCR) signaling, which leads to the inhibition of B-cell activation, and prevents tumor cell activation, migration, adhesion and proliferation.

Scientific Research Applications

Role in Treating Lymphoma

HMPL-523, a selective spleen tyrosine kinase (Syk) inhibitor, has shown significant potential in the treatment of various subtypes of lymphoma. In clinical studies, this compound demonstrated promising anti-tumor activity in patients with relapsed or refractory lymphoma. This efficacy was observed across a range of lymphoma subtypes, including Hodgkin lymphoma, diffuse large B-cell lymphoma, follicular lymphoma, and others. The drug was well tolerated at specific dose levels, indicating its potential as a treatment for these malignancies (Strati et al., 2021).

Pharmacokinetics and Safety Profile

Studies on this compound have also focused on evaluating its pharmacokinetics and safety profile. These studies are crucial for determining the optimal dosing regimen and understanding the drug's behavior in the body. Preliminary results indicate that this compound has a manageable safety profile and shows dose-proportional pharmacokinetics, which is vital for its potential use in clinical settings (Lawrence et al., 2020).

Preclinical In Vitro and In Vivo Studies

Preclinical studies have shown that this compound exhibits significant anti-tumor activities in vitro and in vivo. These studies have been instrumental in advancing our understanding of this compound's mechanism of action and its potential therapeutic applications. By inhibiting Syk, this compound affects B-cell receptor signaling, which is crucial in the development and survival of B lymphocytes. This inhibition has shown promising results in preclinical models of B-cell lymphoma (Yang et al., 2016).

Properties

Molecular Formula

C29H23ClN2O3S

SMILES

Unknown

Appearance

Solid powder

synonyms

HMPL-523;  HMPL 523;  HMPL523.; Unknown

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.